1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one
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Overview
Description
1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazinoindole core, which is a fused ring system combining pyrazine and indole structures
Preparation Methods
The synthesis of 1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-en-1-one Moiety: This step often involves the use of reagents such as acyl chlorides or anhydrides in the presence of a base to form the desired enone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like halogens or nitro compounds under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated that derivatives of this compound may possess antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one involves its interaction with various molecular targets. For instance, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride: This compound shares the pyrazinoindole core but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have similar indole structures but lack the pyrazine ring, resulting in distinct reactivity and applications.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide have the pyrazine ring but lack the indole structure, leading to different biological activities.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-14(17)15-7-8-16-12(10-15)9-11-5-3-4-6-13(11)16/h2-6,9H,1,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBUZLGSQDMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=CC3=CC=CC=C32)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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